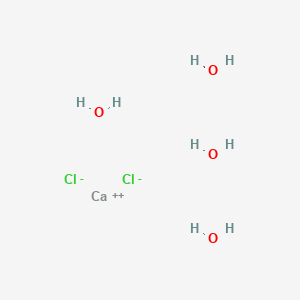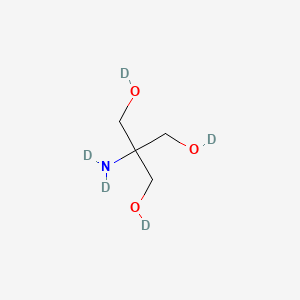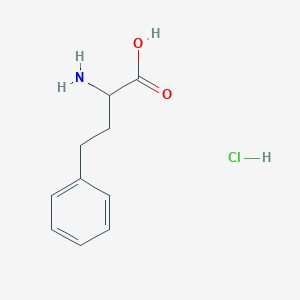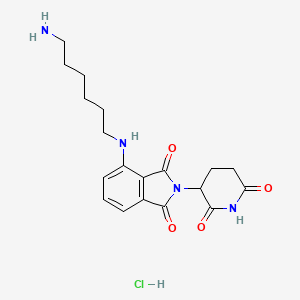
calcium;dichloride;tetrahydrate
Descripción general
Descripción
Calcium dichloride tetrahydrate is an inorganic compound with the chemical formula CaCl₂·4H₂O . It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various industrial and laboratory applications due to its hygroscopic properties, which means it can absorb moisture from the air.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium dichloride tetrahydrate can be synthesized by reacting calcium hydroxide with hydrochloric acid. The reaction is as follows:
Ca(OH)2+2HCl→CaCl2+2H2O
The resulting calcium chloride solution is then crystallized to obtain the tetrahydrate form. The crystallization process involves cooling the solution to allow the formation of calcium dichloride tetrahydrate crystals.
Industrial Production Methods
In industrial settings, calcium dichloride tetrahydrate is produced by neutralizing hydrochloric acid with calcium carbonate or calcium hydroxide. The reaction with calcium carbonate is as follows:
CaCO3+2HCl→CaCl2+CO2+H2O
The solution is then evaporated to remove excess water, and the remaining solution is cooled to crystallize calcium dichloride tetrahydrate.
Análisis De Reacciones Químicas
Types of Reactions
Calcium dichloride tetrahydrate undergoes various types of chemical reactions, including:
Hydration and Dehydration: It can lose or gain water molecules, converting between different hydrate forms.
Precipitation: It can react with sulfate ions to form calcium sulfate.
Complexation: It can form complexes with other ions or molecules.
Common Reagents and Conditions
Hydration and Dehydration: Heating calcium dichloride tetrahydrate can remove water molecules, converting it to anhydrous calcium chloride.
Precipitation: Reacting with sulfuric acid or sodium sulfate can precipitate calcium sulfate.
Complexation: It can form complexes with ammonia or ethylene glycol under specific conditions.
Major Products Formed
Anhydrous Calcium Chloride: Formed by heating calcium dichloride tetrahydrate.
Calcium Sulfate: Formed by reacting with sulfate ions.
Calcium Complexes: Formed by reacting with complexing agents like ammonia.
Aplicaciones Científicas De Investigación
Calcium dichloride tetrahydrate has numerous applications in scientific research:
Chemistry: Used as a drying agent due to its hygroscopic nature. It is also used in the preparation of calcium-based compounds.
Biology: Used in cell culture media to provide essential calcium ions. It is also used in the preparation of competent cells for transformation in molecular biology.
Medicine: Used in medical treatments to correct calcium deficiencies and as an electrolyte in intravenous fluids.
Industry: Used in the production of brine for refrigeration, as a de-icing agent, and in cement production to accelerate the setting process.
Mecanismo De Acción
Calcium dichloride tetrahydrate dissociates in water to provide calcium ions (Ca²⁺) and chloride ions (Cl⁻). These ions are essential for various physiological processes:
Calcium Ions: Play a crucial role in muscle contraction, nerve transmission, and blood clotting. They also act as secondary messengers in signal transduction pathways.
Chloride Ions: Help maintain osmotic balance and are involved in the production of hydrochloric acid in the stomach.
Comparación Con Compuestos Similares
Similar Compounds
Calcium Chloride Anhydrous (CaCl₂): Similar in chemical composition but lacks water molecules. It is more hygroscopic and used in applications requiring anhydrous conditions.
Calcium Chloride Dihydrate (CaCl₂·2H₂O): Contains two water molecules. It is less hygroscopic than the tetrahydrate form.
Calcium Chloride Hexahydrate (CaCl₂·6H₂O): Contains six water molecules. It is used in applications requiring higher hydration levels.
Uniqueness
Calcium dichloride tetrahydrate is unique due to its specific hydration level, making it suitable for applications where moderate hygroscopicity is required. Its ability to form stable hydrates makes it versatile for various industrial and laboratory uses.
Propiedades
IUPAC Name |
calcium;dichloride;tetrahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2ClH.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLVAQJGGDVQAU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[Cl-].[Cl-].[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaCl2H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469574 | |
| Record name | AGN-PC-00CUV2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25094-02-4 | |
| Record name | AGN-PC-00CUV2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]](/img/structure/B3333855.png)







![7,7-Dibromobicyclo[4.1.0]heptane](/img/structure/B3333906.png)



![Benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]-](/img/structure/B3333945.png)
